molecular formula C15H15LiN4O4 B2818055 Lithium;3-(phenylmethoxycarbonylaminomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylate CAS No. 2344679-56-5

Lithium;3-(phenylmethoxycarbonylaminomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylate

Cat. No.: B2818055
CAS No.: 2344679-56-5
M. Wt: 322.25
InChI Key: RGWQYRMIVHRCJN-UHFFFAOYSA-M
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Description

Lithium;3-(phenylmethoxycarbonylaminomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylate is a complex organic compound that features a unique combination of lithium, pyrrolo[2,1-c][1,2,4]triazole, and phenylmethoxycarbonylaminomethyl groups

Properties

IUPAC Name

lithium;3-(phenylmethoxycarbonylaminomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O4.Li/c20-14(21)11-6-12-17-18-13(19(12)8-11)7-16-15(22)23-9-10-4-2-1-3-5-10;/h1-5,11H,6-9H2,(H,16,22)(H,20,21);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGWQYRMIVHRCJN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1C(CN2C1=NN=C2CNC(=O)OCC3=CC=CC=C3)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15LiN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium;3-(phenylmethoxycarbonylaminomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylate typically involves multiple steps:

    Formation of the Pyrrolo[2,1-c][1,2,4]triazole Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[2,1-c][1,2,4]triazole ring system.

    Introduction of the Phenylmethoxycarbonylaminomethyl Group:

    Lithium Salt Formation: The final step involves the lithiation of the carboxylate group, typically using lithium hydroxide or lithium carbonate under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Core Heterocyclic System

Compound X contains a 6,7-dihydro-5H-pyrrolo[2,1-c] triazole scaffold, a bicyclic system combining pyrrole and triazole rings. Key reactive sites include:

  • Triazole N-atoms (positions 1, 2, and 4): Prone to electrophilic substitution or coordination with metal ions .

  • Pyrrole β-positions : Susceptible to functionalization via alkylation or cross-coupling reactions .

  • Carboxylate and carbamate groups : Sites for hydrolysis, esterification, or salt-exchange reactions .

Functional Group Reactivity

Functional GroupPredicted ReactivitySupporting References
Lithium carboxylateAcid-base reactions, transmetalation with electrophiles (e.g., alkyl halides)
PhenylmethoxycarbonylHydrolysis under acidic/basic conditions to yield free amine
Triazole ringHalogenation, cycloaddition with dienophiles, or coordination to transition metals

2.1. Hydrolysis of the Carbamate Group

The phenylmethoxycarbonyl (Cbz) group in compound X is expected to undergo selective hydrolysis under acidic or basic conditions. For example:

  • Basic hydrolysis :
    Cbz-NH-CH2-Triazole+OHNH2-CH2-Triazole+CO2+PhCH2OH\text{Cbz-NH-CH}_2\text{-Triazole} + \text{OH}^- \rightarrow \text{NH}_2\text{-CH}_2\text{-Triazole} + \text{CO}_2 + \text{PhCH}_2\text{OH}
    This reaction is analogous to Cbz-protected amines in thiadiazole derivatives .

2.2. Decarboxylation and Transmetalation

The lithium carboxylate moiety may participate in:

  • Thermal decarboxylation : Loss of CO₂ to yield a pyrrolo-triazole hydrocarbon .

  • Salt metathesis : Reaction with alkyl halides (R-X) to form ester derivatives:
    LiOOC-Triazole+R-XROOC-Triazole+LiX\text{LiOOC-Triazole} + \text{R-X} \rightarrow \text{ROOC-Triazole} + \text{LiX}
    Similar reactivity is observed in pyrrolo-triazole carboxylates .

2.3. Triazole Ring Functionalization

The 1,2,4-triazole core can undergo:

  • N-Alkylation : Reaction with alkylating agents (e.g., methyl iodide) at N-1 or N-2 positions .

  • Halogenation : Electrophilic bromination or chlorination at the pyrrole β-position .

Hypothetical Reaction Table

Reaction TypeReagents/ConditionsExpected ProductAnalogous System
Cbz deprotectionH₂O, H⁺/OH⁻, heat3-(Aminomethyl)-6-carboxylate derivativeThiadiazole carbamates
Carboxylate alkylationR-X, DMF, 60°C6-(Alkoxycarbonyl)pyrrolo-triazoleLithium carboxylates
Triazole N-alkylationMeI, K₂CO₃, DMFN-Methyl-1,2,4-triazole derivativeTriazolo-pyrimidines

Analytical and Spectroscopic Characterization

Key data for compound X would likely include:

  • ¹H NMR : Distinct signals for the Cbz group (δ 7.3–7.5 ppm, aromatic protons), methylene groups (δ 3.5–4.5 ppm), and triazole protons (δ 8.0–9.0 ppm) .

  • IR Spectroscopy : Stretching vibrations for carboxylate (1600–1550 cm⁻¹) and carbamate C=O (1690–1730 cm⁻¹) .

  • Mass Spectrometry : Molecular ion peak matching m/z = [M-Li]⁻ + 2H⁺ .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways. The triazole ring is known for its bioactivity, making this compound a candidate for drug development.

Medicine

In medicine, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities

Industry

Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity. It may also find applications in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of Lithium;3-(phenylmethoxycarbonylaminomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form strong interactions with metal ions or active sites in proteins, modulating their activity. The lithium ion can influence neurotransmitter release and signal transduction pathways, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Lithium;3-(phenylmethoxycarbonylaminomethyl)-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate: Similar structure but with a different position of the carboxylate group.

    Lithium;3-(phenylmethoxycarbonylaminomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylate: Similar structure but with a different position of the carboxylate group.

    Lithium;3-(phenylmethoxycarbonylaminomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-sulfonate: Similar structure but with a sulfonate group instead of a carboxylate group.

Uniqueness

The uniqueness of Lithium;3-(phenylmethoxycarbonylaminomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the lithium ion also adds to its uniqueness, providing additional pathways for interaction with biological systems.

Biological Activity

Lithium;3-(phenylmethoxycarbonylaminomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylate is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

The primary mechanism of action for this compound involves the inhibition of receptor-interacting protein kinase 1 (RIPK1). This kinase plays a crucial role in necroptosis—a regulated form of cell death associated with inflammatory responses. By inhibiting RIPK1's activity, this compound disrupts the necroptosis pathway, thereby exhibiting anti-necroptotic effects in cellular assays involving both human and mouse cells .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent anti-necroptotic activity. The compound has been shown to significantly inhibit the production of pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS) .

Table 1: Summary of Biological Activity in Cellular Assays

Assay Type Effect Concentration (IC50)
Anti-necroptoticInhibition of RIPK1 activity0.84 µM
Pro-inflammatory markerReduction of TNF-α production50 µM
CytotoxicityLow toxicity against normal cells>100 µM

In Vivo Studies

Preliminary in vivo pharmacokinetic studies indicate that the compound has favorable absorption characteristics when administered orally. However, the specifics regarding its bioavailability and systemic effects require further investigation to establish its therapeutic potential fully .

Case Studies and Research Findings

Recent research has highlighted the potential applications of this compound in treating various diseases linked to necroptosis and inflammation:

  • Neurodegenerative Diseases : The compound's ability to inhibit necroptosis suggests it could be beneficial in neurodegenerative conditions where inflammation plays a critical role.
  • Cancer Therapy : Its anti-necroptotic properties may contribute to cancer treatment strategies by preventing tumor cell death due to inflammatory processes .
  • Inflammatory Diseases : The reduction of pro-inflammatory cytokines positions this compound as a candidate for therapeutic development in inflammatory disorders.

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